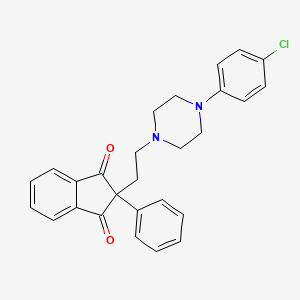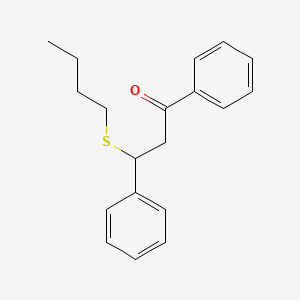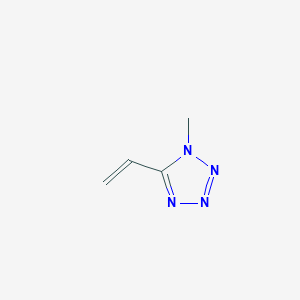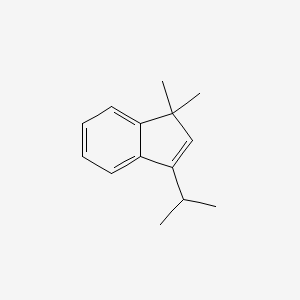
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H40OSi2. It is a derivative of disiloxane, characterized by the presence of two heptyl groups and four methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of alkenes or alkynes with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of Si-H bonds to unsaturated carbon-carbon bonds, resulting in the formation of the desired disiloxane derivative.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrosilylation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Typically performed with Karstedt’s catalyst at moderate temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrosilylation: Formation of various organosilicon compounds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
科学研究应用
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
作用机制
The mechanism of action of 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of Si-H bonds to unsaturated carbon-carbon bonds. The presence of heptyl and methyl groups enhances its reactivity and stability, making it an effective reagent in various chemical processes .
相似化合物的比较
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used as a starting material for the synthesis of substitution products with tetrachlorides of silicon and tin.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Employed in the preparation of silicon-modified polyamides.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
18544-27-9 |
|---|---|
分子式 |
C18H42OSi2 |
分子量 |
330.7 g/mol |
IUPAC 名称 |
heptyl-[heptyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42OSi2/c1-7-9-11-13-15-17-20(3,4)19-21(5,6)18-16-14-12-10-8-2/h7-18H2,1-6H3 |
InChI 键 |
SLOIAUPBXLDNNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


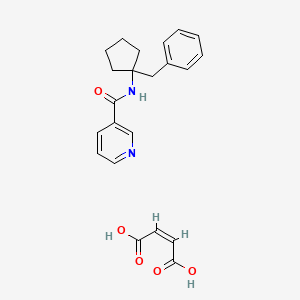
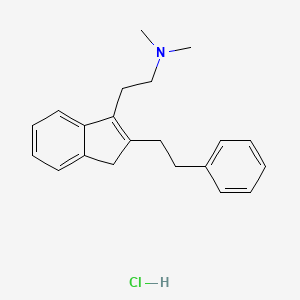

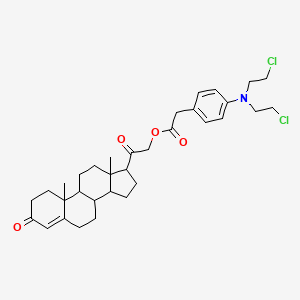
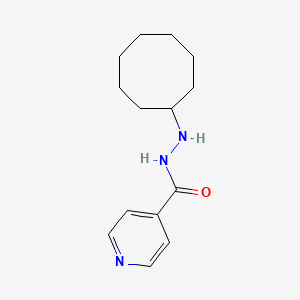

![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
